molecular formula C7H13NO2S B2846319 (4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1374032-43-5

(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2846319
CAS No.: 1374032-43-5
M. Wt: 175.25
InChI Key: NWAITXJQZNBRGI-RXMQYKEDSA-N
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Description

(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2S and its molecular weight is 175.25. The purity is usually 95%.
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Biological Activity

(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing organic compound notable for its thiazolidine ring structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections provide a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Thiazolidine ring : A five-membered ring containing sulfur.
  • Carboxylic acid group : Contributes to its acidic properties.
  • Methyl substituents : Three methyl groups at the 3 and 5 positions enhance its lipophilicity and biological activity.

The stereochemistry is indicated by the "(4R)" designation, which specifies the configuration at the chiral center located at the 4-position of the thiazolidine ring.

Antiviral Properties

Research has shown that derivatives of thiazolidine-4-carboxylic acid exhibit inhibitory effects against neuraminidase (NA) of influenza A virus. In a study involving several synthesized derivatives:

  • The most potent compound demonstrated an IC50 value of 0.14 μM , which is approximately seven times less potent than oseltamivir, a standard antiviral medication .

Metabolic Pathways

A significant metabolic pathway for this compound involves its formation from 5-hydroxytryptamine (serotonin) in rat brain homogenates. This pathway highlights its potential role in neurotransmitter metabolism:

  • The compound serves as a major metabolite when serotonin is incubated with L-cysteine, indicating possible implications in neurological functions and disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing L-cysteine hydrochloride as a starting material.
  • Chemical Modifications : Altering reaction conditions to optimize yield and purity.

Study on Antiviral Activity

A study focused on synthesizing thiazolidine derivatives evaluated their effectiveness against influenza A neuraminidase. The findings indicated that while these compounds show moderate activity, they could serve as templates for developing more potent antiviral agents .

Neurotransmitter Interaction Study

Another investigation explored the interaction of this compound with serotonin pathways. The study concluded that this compound plays a crucial role in the metabolism of serotonin and may influence various neurological processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure TypeUnique Features
Thiamine (Vitamin B1)Thiazole derivativeEssential vitamin involved in energy metabolism
CysteamineAminothiolUsed for cystinosis treatment
2-MercaptoethanolThiolCommon reducing agent in biochemistry
2-AminothiazoleThiazole derivativeExhibits antibacterial properties

These compounds share a common thiazole or thiazolidine framework that influences their reactivity and interactions but differ in their functional groups and biological activities.

Properties

IUPAC Name

(4R)-3,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8(3)4-11-7/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAITXJQZNBRGI-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N(CS1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374032-43-5
Record name (4R)-3,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
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